molecular formula C14H7F3O B11710494 4,10,10-Trifluoro-9(10H)-anthracenone CAS No. 91624-90-7

4,10,10-Trifluoro-9(10H)-anthracenone

Cat. No.: B11710494
CAS No.: 91624-90-7
M. Wt: 248.20 g/mol
InChI Key: QQBDCLPCFWKMHD-UHFFFAOYSA-N
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Description

4,10,10-Trifluoro-9,10-dihydroanthracen-9-one is a fluorinated derivative of anthracene, a polycyclic aromatic hydrocarbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,10,10-trifluoro-9,10-dihydroanthracen-9-one typically involves the fluorination of anthracene derivatives. One common method is the reaction of anthracene with diethylaminosulfur trifluoride (DAST) under controlled conditions. This reaction results in the substitution of hydrogen atoms with fluorine atoms, yielding the desired trifluorinated product .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using similar reagents and conditions as in laboratory synthesis. The scalability of the reaction and the availability of fluorinating agents are crucial factors in the industrial production of 4,10,10-trifluoro-9,10-dihydroanthracen-9-one.

Chemical Reactions Analysis

Types of Reactions

4,10,10-Trifluoro-9,10-dihydroanthracen-9-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it back to its hydrocarbon form.

    Substitution: The trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like Grignard reagents or organolithium compounds can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of anthraquinone derivatives.

    Reduction: Formation of hydroanthracene derivatives.

    Substitution: Formation of various substituted anthracene derivatives depending on the reagents used.

Scientific Research Applications

4,10,10-Trifluoro-9,10-dihydroanthracen-9-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,10,10-trifluoro-9,10-dihydroanthracen-9-one involves its interaction with molecular targets through its fluorinated aromatic structure. The trifluoromethyl groups enhance the compound’s electron-withdrawing properties, affecting its reactivity and interactions with other molecules. These interactions can influence various pathways, including electron transport and redox reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,10,10-Trifluoro-9,10-dihydroanthracen-9-one is unique due to its trifluoromethyl groups, which impart distinct electronic properties and reactivity compared to other anthracene derivatives. This makes it particularly valuable in applications requiring specific electronic characteristics, such as in organic electronics and materials science.

Properties

CAS No.

91624-90-7

Molecular Formula

C14H7F3O

Molecular Weight

248.20 g/mol

IUPAC Name

4,10,10-trifluoroanthracen-9-one

InChI

InChI=1S/C14H7F3O/c15-11-7-3-5-9-12(11)14(16,17)10-6-2-1-4-8(10)13(9)18/h1-7H

InChI Key

QQBDCLPCFWKMHD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2(F)F)C(=CC=C3)F

Origin of Product

United States

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